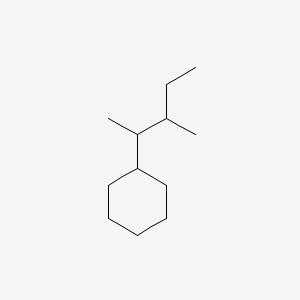
(1,2-Dimethylbutyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dimethylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 It is a derivative of cyclohexane, where a (1,2-dimethylbutyl) group is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylbutyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 1,2-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
(1,2-Dimethylbutyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
(1,2-Dimethylbutyl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (1,2-Dimethylbutyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with the formula C6H12.
Methylcyclohexane: A derivative of cyclohexane with a methyl group attached.
Ethylcyclohexane: A derivative of cyclohexane with an ethyl group attached.
Uniqueness
(1,2-Dimethylbutyl)cyclohexane is unique due to the presence of the (1,2-dimethylbutyl) group, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific research applications and differentiates it from other cyclohexane derivatives.
特性
分子式 |
C12H24 |
|---|---|
分子量 |
168.32 g/mol |
IUPAC名 |
3-methylpentan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24/c1-4-10(2)11(3)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3 |
InChIキー |
KRDFMOZMKWQTEB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


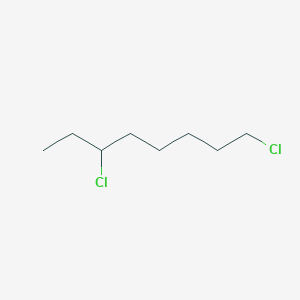

![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)
![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)
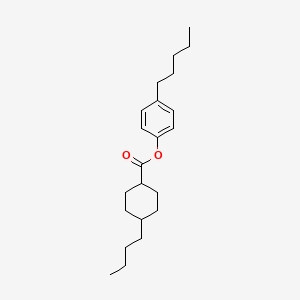


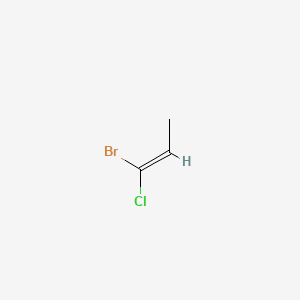
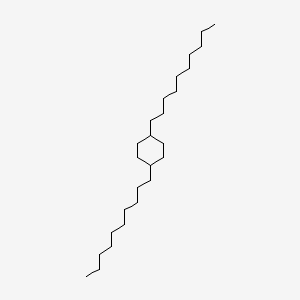
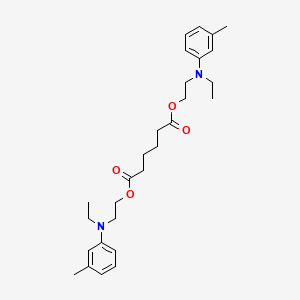

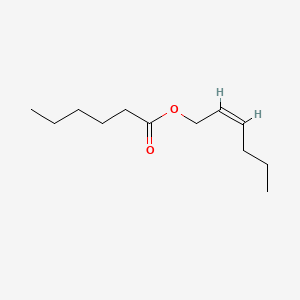

![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
